5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Overview
Description
The compound with the identifier “5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one” is known as aprepitant. Aprepitant is a medication used primarily to prevent chemotherapy-induced nausea and vomiting, as well as postoperative nausea and vomiting. It belongs to the class of neurokinin-1 receptor antagonists and works by blocking the action of substance P, a neuropeptide associated with vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aprepitant is synthesized through a multi-step process that involves the formation of several key intermediatesThe final steps involve the formation of the triazolone ring and the coupling of the various intermediates under controlled conditions .
Industrial Production Methods
Industrial production of aprepitant involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Aprepitant undergoes several types of chemical reactions, including:
Oxidation: Aprepitant can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in aprepitant.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of aprepitant.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of aprepitant, which may have different pharmacological properties and applications .
Scientific Research Applications
Aprepitant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of neurokinin-1 receptor antagonists.
Biology: Investigated for its role in modulating the effects of substance P in various biological processes.
Medicine: Extensively studied for its efficacy in preventing nausea and vomiting associated with chemotherapy and surgery.
Industry: Used in the development of new antiemetic drugs and formulations.
Mechanism of Action
Aprepitant exerts its effects by blocking the neurokinin-1 receptors, which are activated by substance P. Substance P is a neuropeptide involved in the transmission of pain and the vomiting reflex. By preventing substance P from binding to its receptors, aprepitant reduces the likelihood of nausea and vomiting. This mechanism involves the central and peripheral nervous systems and is crucial for its antiemetic properties .
Comparison with Similar Compounds
Similar Compounds
Fosaprepitant: A prodrug of aprepitant that is converted to aprepitant in the body.
Rolapitant: Another neurokinin-1 receptor antagonist with a longer half-life.
Netupitant: Often combined with palonosetron for enhanced antiemetic effects.
Uniqueness
Aprepitant is unique due to its specific binding affinity for neurokinin-1 receptors and its ability to cross the blood-brain barrier effectively. This allows it to provide prolonged antiemetic effects, making it a preferred choice for preventing chemotherapy-induced nausea and vomiting .
Properties
IUPAC Name |
5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-OITMNORJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NC(=O)NN3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NC(=O)NN3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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